5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
The compound is a complex organic molecule with several functional groups, including a bromophenyl group, an oxadiazole ring, a methoxyphenyl group, and a pyrazolo[1,5-a]pyrazin-4-one ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a pyrazolo[1,5-a]pyrazin-4-one ring and an oxadiazole ring. These rings are likely to contribute to the rigidity of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the various aromatic rings could contribute to its UV/Vis absorption properties .Future Directions
Given the complexity and potential reactivity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its synthesis and characterization could provide valuable insights into the properties of similar complex organic molecules .
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3/c1-30-19-5-3-2-4-16(19)17-12-18-22(29)27(10-11-28(18)25-17)13-20-24-21(26-31-20)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJXVPBXPVSHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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